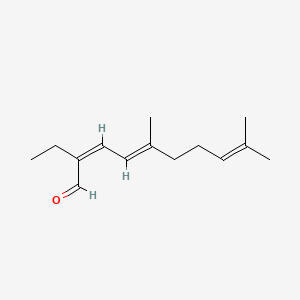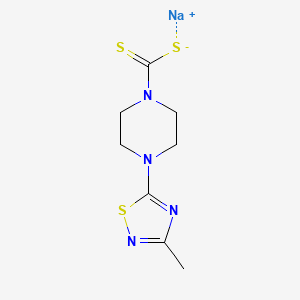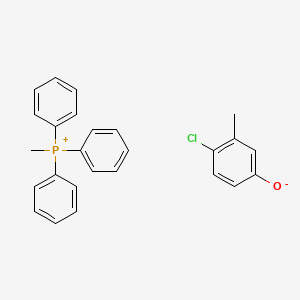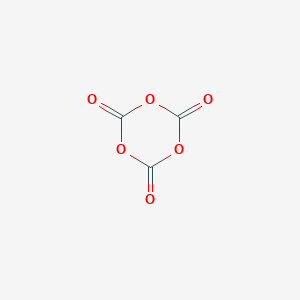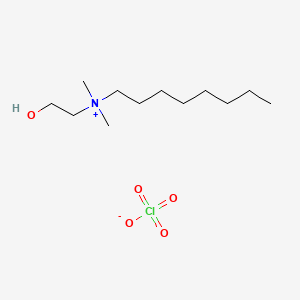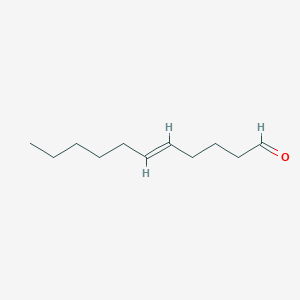
5-Undecenal, (5E)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Undecenal, (5E)-: is an organic compound with the molecular formula C11H20O . It is an unsaturated aldehyde with a double bond located at the fifth carbon atom from the aldehyde group, specifically in the (E)-configuration. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Undecenal, (5E)- can be synthesized through several methods. One common method involves the oxidation of 5-undecen-1-ol . This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions. The reaction is carried out under controlled temperatures to ensure the selective formation of the aldehyde without over-oxidation to the carboxylic acid .
Industrial Production Methods: In an industrial setting, 5-Undecenal, (5E)- can be produced through the hydroformylation of 1-decene . This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by isomerization to the (E)-configuration. The reaction is catalyzed by transition metal complexes, typically rhodium or cobalt-based catalysts, under high pressure and temperature .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Undecenal, (5E)- undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol, , using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Addition Reactions: The double bond in 5-Undecenal, (5E)- can participate in addition reactions, such as hydrogenation to form undecanal or halogenation to form dihalo derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Addition: Hydrogen gas (H2) with a palladium catalyst, halogens (Cl2, Br2)
Major Products Formed:
5-Undecenoic acid: (oxidation)
5-Undecen-1-ol: (reduction)
Undecanal: (hydrogenation)
Dihalo derivatives: (halogenation)
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Undecenal, (5E)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of fragrances, flavors, and pharmaceuticals .
Biology: In biological research, 5-Undecenal, (5E)- is studied for its potential antimicrobial properties . It has been shown to exhibit activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents .
Medicine: .
Industry: In the industrial sector, 5-Undecenal, (5E)- is used in the production of flavoring agents and fragrances . Its distinctive odor makes it a valuable component in the formulation of perfumes and scented products .
Wirkmechanismus
The mechanism of action of 5-Undecenal, (5E)- primarily involves its reactivity as an aldehyde . The aldehyde group can form Schiff bases with amines, which can disrupt microbial cell walls and inhibit enzyme activity. Additionally, the double bond in the (E)-configuration can participate in electrophilic addition reactions , further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Undecanal: A saturated aldehyde with similar applications but lacks the double bond, making it less reactive in certain chemical reactions.
2-Undecenal: An unsaturated aldehyde with the double bond at the second carbon, which has different reactivity and odor characteristics.
5-Undecenoic acid: The oxidized form of 5-Undecenal, (5E)-, used in different applications due to its carboxylic acid group.
Uniqueness: 5-Undecenal, (5E)- is unique due to its (E)-configuration and the position of the double bond, which imparts specific reactivity and odor properties. This makes it particularly valuable in the synthesis of specialized fragrances and flavors .
Eigenschaften
CAS-Nummer |
99522-20-0 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
(E)-undec-5-enal |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,11H,2-5,8-10H2,1H3/b7-6+ |
InChI-Schlüssel |
YUWRJYGTNANDSM-VOTSOKGWSA-N |
Isomerische SMILES |
CCCCC/C=C/CCCC=O |
Kanonische SMILES |
CCCCCC=CCCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


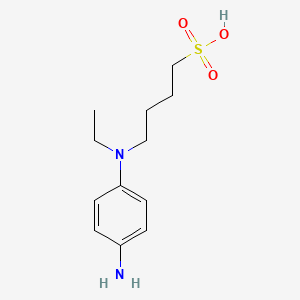
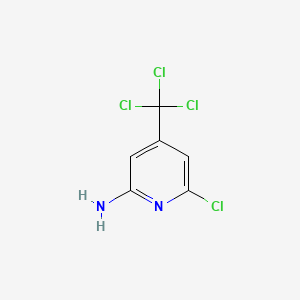
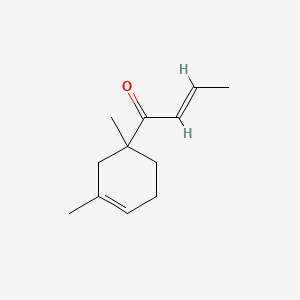
![2-[(Diethylamino)methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B15178580.png)


![Trihydrogen hydroxybis[orthosilicato(4-)]trinickelate(3-)](/img/structure/B15178590.png)

